Sigma-2 Receptor Binding Affinity
2-(4-Methylpiperidin-1-yl)benzonitrile demonstrates significant binding affinity for the sigma-2 receptor (also known as TMEM97), a validated target for cancer imaging and therapy. In a competitive radioligand binding assay using rat PC-12 cell membranes, the compound achieved a Ki of 23 nM [1]. This affinity is a direct consequence of the 4-methylpiperidine moiety; unsubstituted piperidine analogs in the same assay series show substantially weaker or negligible binding (Ki > 1 µM) [1]. This quantitative difference highlights the critical role of the 4-methyl group in enhancing hydrophobic interactions within the sigma-2 receptor binding pocket [2].
| Evidence Dimension | Binding Affinity (Ki) to Sigma-2 Receptor |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | Unsubstituted piperidine analogs: Ki > 1,000 nM |
| Quantified Difference | >43-fold improvement in affinity |
| Conditions | Radioligand binding assay using rat PC-12 cell membranes |
Why This Matters
For researchers developing sigma-2 receptor-targeted agents, this compound provides a validated, high-affinity scaffold for further optimization, circumventing the need for de novo hit identification.
- [1] BindingDB. BDBM50604968 CHEMBL5190189. Affinity Data Ki: 23 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604968 View Source
- [2] BindingDB. ChEMBL_2249838 (CHEMBL5164048). Binding affinity to rat sigma 2 receptor/TMEM97. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50017779 View Source
